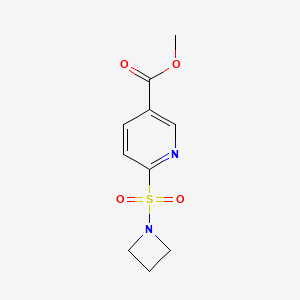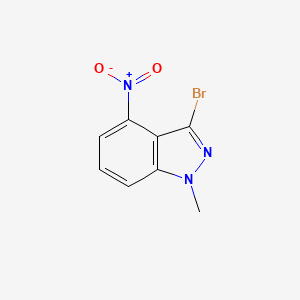![molecular formula C13H12N4O2 B11859808 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxy-2-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone derivative. Finally, the pyrazolone is reacted with guanidine carbonate to form the desired pyrazolo[3,4-d]pyrimidine core .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and reaction mechanisms.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and NF-κB pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased survival of cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine-based compounds, such as:
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methoxy group, potentially altering its chemical properties and interactions with biological targets.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a chlorine substituent, which can significantly change its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H12N4O2 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-(4-methoxy-2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
Clé InChI |
UJACAIJNEBDRJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)



![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
